![molecular formula C11H8N4S B2480983 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol CAS No. 66129-30-4](/img/structure/B2480983.png)
6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol
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Overview
Description
6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyridazine ring, with a phenyl group attached to the triazole ring and a thiol group at the 3-position of the pyridazine ring.
Preparation Methods
The synthesis of 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-6-phenylpyridazine with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the triazolopyridazine ring system.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while reduction of a nitro group results in the corresponding amine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: It has shown promise as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines. Additionally, it may act as an enzyme inhibitor, targeting specific enzymes involved in disease pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The triazolopyridazine core can also interact with specific binding sites on proteins, modulating their function and affecting cellular pathways.
Comparison with Similar Compounds
6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol can be compared with other triazolopyridazine derivatives, such as:
4-[(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]phenol: This compound has a similar triazolopyridazine core but with a phenol group instead of a thiol group, which may result in different biological activities and applications.
3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazines: These compounds have aryl groups at the 3 and 6 positions, which can influence their chemical reactivity and biological properties.
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: These compounds have a pyrazine ring fused to the triazole ring, leading to different structural and functional characteristics.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiol group, which can impart distinct chemical and biological properties.
Biological Activity
6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of triazolo-pyridazine derivatives, characterized by a triazole ring fused with a pyridazine structure. Its molecular formula is C10H8N4S, and it has a molecular weight of approximately 232.27 g/mol. The presence of the thiol group (–SH) is significant for its biological activity, influencing its interaction with various biological targets.
Synthesis
The synthesis of this compound typically involves the reaction of phenylhydrazine with appropriate carbonyl compounds followed by cyclization reactions. This process allows for the introduction of various substituents that can enhance biological activity.
Anticancer Activity
Recent studies have highlighted the antiproliferative effects of compounds containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold. For instance:
- IC50 Values : A related compound with a similar scaffold exhibited IC50 values ranging from 0.008 to 0.014 μM against several cancer cell lines including SGC-7901 (gastric adenocarcinoma), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) . These results suggest significant potential for this compound as an anticancer agent.
Cell Line | IC50 (μM) |
---|---|
SGC-7901 | 0.014 |
A549 | 0.008 |
HT-1080 | 0.012 |
Antiviral Activity
Another notable aspect of this compound is its antiviral activity against hepatitis A virus (HAV). In studies where derivatives were synthesized from this compound, some exhibited promising antiviral effects as measured by plaque reduction assays .
Anxiolytic Effects
Research has also indicated potential anxiolytic properties . Compounds derived from this scaffold showed activity in tests predictive of anxiolytic effects and inhibited [^3H]diazepam binding in vitro . This suggests that these compounds may interact with GABA receptors or similar pathways linked to anxiety modulation.
Study 1: Antiproliferative Activity Assessment
In a comprehensive evaluation of various triazolo-pyridazine derivatives, researchers synthesized multiple compounds and assessed their antiproliferative activity against different cancer cell lines. The findings indicated that modifications in substituents significantly influenced the potency of these compounds.
Study 2: Antiviral Screening
A series of novel derivatives based on this compound were screened for antiviral activity against HAV. The most potent derivatives demonstrated substantial reductions in viral load in cell cultures compared to controls.
Properties
IUPAC Name |
6-phenyl-2H-[1,2,4]triazolo[4,3-b]pyridazine-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4S/c16-11-13-12-10-7-6-9(14-15(10)11)8-4-2-1-3-5-8/h1-7H,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHSGVXOSOMTFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NNC3=S)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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